Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during subsequent steps.
Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product, which is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Acetonitrile, dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected amines or alcohols .
Scientific Research Applications
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: An intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
Tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the ethoxy and fluorinated phenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in the synthesis of novel compounds with diverse applications .
Properties
Molecular Formula |
C18H27FN2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2-ethoxy-5-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27FN2O3/c1-5-23-16-7-6-12(19)10-14(16)13-8-9-21(11-15(13)20)17(22)24-18(2,3)4/h6-7,10,13,15H,5,8-9,11,20H2,1-4H3 |
InChI Key |
LZIXMNPPEXDGJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.